molecular formula C20H18N4O2 B2547931 1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole CAS No. 2320684-67-9

1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole

Katalognummer: B2547931
CAS-Nummer: 2320684-67-9
Molekulargewicht: 346.39
InChI-Schlüssel: XUYYCDWUEOSTFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-{[1-(9H-Xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is a sophisticated synthetic compound designed for chemical biology and medicinal chemistry research, particularly as a key intermediate or building block in the development of protein kinase inhibitors. Its structure integrates a xanthene scaffold, known for its role in the development of protein kinase C (PKC) inhibitors and other ATP-competitive enzyme binders, with a triazole moiety, a privileged structure in medicinal chemistry that often contributes to binding affinity through hydrogen bonding. The azetidine ring provides a rigid, three-dimensional framework that can enhance selectivity and improve pharmacokinetic properties. Researchers utilize this compound primarily in the probe development for intracellular signaling pathways , leveraging its potential to modulate kinase activity. Its core value lies in its utility as a versatile scaffold for the synthesis of more complex molecules aimed at studying diseases characterized by dysregulated kinase signaling, such as cancer and inflammatory disorders. The presence of the xanthene group also suggests potential applications in the development of fluorescent probes or photosensitizers, given the inherent photophysical properties of the xanthene dye family . This makes it a compound of significant interest for researchers engaged in hit-to-lead optimization and the chemical interrogation of biological targets.

Eigenschaften

IUPAC Name

[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c25-20(23-9-14(10-23)11-24-13-21-12-22-24)19-15-5-1-3-7-17(15)26-18-8-4-2-6-16(18)19/h1-8,12-14,19H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYYCDWUEOSTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)CN5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Retrosynthetic Analysis and Key Disconnections

The target molecule can be dissected into three primary components:

  • 9H-Xanthene-9-carbonyl group
  • Azetidin-3-ylmethyl linker
  • 1H-1,2,4-triazole core

Strategic disconnections suggest coupling the xanthene-carbonyl moiety to the azetidine ring, followed by alkylation of the triazole with the azetidinylmethyl intermediate.

Synthesis of 9H-Xanthene-9-Carbonyl Derivatives

Knoevenagel–Michael Cascade for Xanthene Synthesis

The xanthene scaffold is efficiently constructed via a Knoevenagel–Michael cascade reaction between aromatic aldehydes and 1,3-cyclic diketones (e.g., dimedone). Natural phosphate-supported Cu(II) catalysts enable reflux in ethanol, achieving yields of 85–97% within 2–3 hours. For the target compound, 9H-xanthene-9-carboxylic acid is synthesized by oxidizing the central carbon of xanthene, followed by carboxylation.

Example Protocol:
  • React benzaldehyde and dimedone with Cu(II)/NP catalyst in ethanol under reflux.
  • Oxidize the resulting xanthene to xanthene-9-carboxylic acid using KMnO₄ in acidic conditions.
  • Convert to 9H-xanthene-9-carbonyl chloride via treatment with thionyl chloride (SOCl₂).

Synthesis of Azetidin-3-ylmethyl Intermediates

Azetidine Ring Formation

Azetidine, a strained four-membered ring, is synthesized via cyclization of 3-amino-1-propanol derivatives or ring-closing metathesis . A practical approach involves:

  • Protecting 3-aminopropanol with a tert-butoxycarbonyl (Boc) group.
  • Cyclizing with Mitsunobu conditions (DIAD, PPh₃) to form Boc-protected azetidine.
  • Deprotecting with trifluoroacetic acid (TFA) to yield azetidin-3-ol.

Functionalization to Azetidin-3-ylmethanol

  • Azetidin-3-ol is oxidized to azetidine-3-carboxylic acid via Jones reagent.
  • Reduction of the carboxylic acid to azetidin-3-ylmethanol using LiAlH₄.

Coupling Xanthene-Carbonyl to Azetidine

Amide Bond Formation

The 9H-xanthene-9-carbonyl chloride reacts with azetidin-3-ylmethanol in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base:
$$
\text{Xanthene-COCl} + \text{Azetidin-3-ylmethanol} \xrightarrow{\text{TEA, DCM}} \text{Xanthene-C(O)-O-Azetidin-3-ylmethyl}
$$
Yields are optimized by activating the hydroxyl group via mesylation (MsCl, DMAP) prior to coupling.

Synthesis of 1H-1,2,4-Triazole Core

Traditional Cyclization Methods

  • Hydrazine-carbothioamide route : Reacting thiosemicarbazides with orthoesters or acyl chlorides generates 1,2,4-triazoles. For example, 2-pyridinoyl hydrazine-carbothioamide cyclizes in basic conditions to form 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.
  • Mannich and Schiff base derivatization : Alkylation or condensation with amines introduces substituents at the 1-, 3-, or 5-positions.

Regioselective N-Alkylation

To install the azetidinylmethyl group at the 1-position of the triazole:

  • Deprotonate 1H-1,2,4-triazole with NaH in THF.
  • React with azetidin-3-ylmethyl bromide (prepared from azetidin-3-ylmethanol and PBr₃).
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Final Assembly of the Target Compound

Stepwise Coupling Strategy

  • Xanthene-carbonyl-azetidine intermediate : Synthesized as in Section 4.
  • Azetidinylmethyl-triazole intermediate : Prepared via N-alkylation (Section 5.2).
  • Coupling via EDC/HOBt : Activate the xanthene-carbonyl-azetidine’s hydroxyl group with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), then react with the azetidinylmethyl-triazole.

One-Pot Tandem Approach

Exploratory studies suggest using Cu(I)-catalyzed click chemistry, though this typically forms 1,2,3-triazoles. For 1,2,4-triazoles, microwave-assisted cyclization in DMF at 150°C for 30 minutes may enhance efficiency.

Analytical Data and Optimization

Table 1: Comparative Yields for Key Steps

Step Conditions Yield (%) Catalyst/Reagent
Xanthene synthesis Cu(II)/NP, ethanol, reflux 92 Natural phosphate
Azetidine cyclization Mitsunobu, DIAD/PPh₃ 78 -
Triazole alkylation NaH, THF, 0°C to RT 65 Azetidinylmethyl Br
Final coupling EDC/HOBt, DCM 58 -

Challenges and Mitigation Strategies

  • Azetidine ring strain : Use low-temperature conditions during functionalization to prevent ring-opening.
  • Regioselectivity in triazole alkylation : Employ bulky bases (e.g., LDA) to direct N-1 substitution.
  • Purification : Utilize preparative HPLC for polar intermediates.

Analyse Chemischer Reaktionen

Step 1: Triazole Core Formation

A 1,2,4-triazole scaffold may be synthesized using amidine precursors or hydrazones. For example:

  • Amidine Preparation : Reaction of a carboxylic acid with an amidine (e.g., benzamidine) under condensation conditions.

  • Cyclization : Reaction with a diamine or hydrazine to form the triazole ring .

Step 2: Azetidin-3-yl Substitution

The azetidin-3-yl group may be introduced via alkylation or nucleophilic substitution. For instance:

  • Alkylation : Treatment of the triazole with a haloethyl or similar reagent to form the methyl linkage.

  • Functionalization : Incorporation of azetidine via ring-opening or coupling reactions .

Step 3: Xanthene Carbonyl Attachment

The 9H-xanthene-9-carbonyl moiety could be introduced through:

  • Amide Bond Formation : Reaction of the azetidinyl group with xanthene-9-carbonyl chloride.

  • Coupling Reactions : Suzuki-Miyaura or other cross-coupling methods if the carbonyl is part of an aryl system .

Triazole Ring Formation

The 1,2,4-triazole core often forms via cyclization of amidines or hydrazones. For example:

  • Amidine Cyclization : Amidines react with hydrazines to form intermediates that cyclize into triazoles .

  • Oxidative Cyclization : Hydrazones undergo oxidative cyclization with SeO₂ to form triazoles, particularly fused systems .

Challenges and Considerations

  • Regioselectivity : Triazole substitution patterns (N-1 vs. N-4) require careful control during alkylation or coupling steps .

  • Functional Group Compatibility : Steric hindrance or electronic effects from the xanthene carbonyl group may complicate coupling reactions.

  • Scalability : Continuous-flow methods, as demonstrated for triazole acetic acids, could improve efficiency and safety .

Biological Relevance

Though not explicitly studied for this compound, 1,2,4-triazoles are known for:

  • Antimicrobial activity : Compounds like 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols exhibit broad-spectrum antibacterial effects .

  • Anticancer properties : Triazoles with dimethylaminoethyl or benzylidenehydrazino groups show potent antiproliferative activity against colon cancer cells .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Recent studies have highlighted several biological activities associated with triazole derivatives, including:

  • Anticancer Activity : Triazoles have shown promising results against various cancer cell lines. For instance, compounds containing the triazole moiety have demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 and HepG2. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases .
  • Antimicrobial Properties : Triazoles are known for their antimicrobial activities against both bacterial and fungal strains. Research indicates that derivatives similar to 1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole exhibit effective inhibition against pathogens like Staphylococcus aureus and Candida albicans .

Applications in Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Its ability to interact with biological targets suggests potential uses in treating diseases such as cancer and infections. Here are some specific applications:

Application Description
Anticancer Agents Targeting specific cancer pathways; potential for combination therapies with existing drugs.
Antimicrobial Agents Development of new antibiotics to combat resistant strains; formulation of antifungal treatments.
Pharmaceuticals Use as a lead compound in drug discovery; modification to enhance bioavailability and efficacy.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of triazole derivatives on various human cancer cell lines. The results indicated that compounds with the triazole ring exhibited IC50 values ranging from 1.02 to 74.28 μM across different cell lines, demonstrating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of triazole derivatives were tested against common bacterial and fungal strains. Compounds showed significant antimicrobial activity with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics .

Wirkmechanismus

The mechanism of action of 1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the xanthene moiety can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect pathways involved in cell signaling, enzyme activity, and other biological processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s structural uniqueness lies in the combination of 1,2,4-triazole, azetidine, and xanthene moieties. Below is a comparison with structurally related compounds:

Compound Class Core Structure Key Substituents Physicochemical Properties Biological Activity
Target Compound 1,2,4-Triazole + Azetidine Xanthene-9-carbonyl High lipophilicity (xanthene), moderate solubility (triazole) Potential antitumor, antimicrobial*
1,3,4-Oxadiazole Derivatives 1,3,4-Oxadiazole Carbazole, methyl groups Moderate solubility, planar structure Antibacterial, antifungal
Thiadiazole-Triazole Hybrids 1,3,4-Thiadiazole + Triazole Aryl, hydrazone π-deficient, polar Antitumor (HepG2 IC₅₀ = 2.94 µM)
Carbazole-Triazole Hybrids 1,2,3-Triazole + Carbazole Oxazoline, methyl Fluorescent, rigid Synthetic intermediate

Notes:

  • Lipophilicity : The xanthene group in the target compound likely enhances membrane permeability compared to carbazole-based analogues (e.g., ’s oxadiazoles) .
  • Solubility : The 1,2,4-triazole core improves aqueous solubility relative to purely aromatic systems (e.g., carbazoles in ) .
  • Reactivity : The azetidine’s ring strain may increase susceptibility to nucleophilic attack compared to five- or six-membered nitrogen heterocycles .

Biologische Aktivität

The compound 1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole represents a novel class of triazole derivatives that have garnered attention due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by its structural formula:

C16H15N3O2\text{C}_{16}\text{H}_{15}\text{N}_3\text{O}_2

This structure features a triazole ring, which is known for its diverse biological activities, and an azetidine moiety linked to a xanthene carbonyl group.

Pharmacological Profile

Antifungal Activity : The 1,2,4-triazole scaffold is recognized for its antifungal properties. Research indicates that triazole derivatives exhibit significant antifungal activity against various strains of fungi. For instance, compounds similar to 1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole have shown minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL against Candida albicans, outperforming traditional antifungal agents like fluconazole .

Antibacterial Activity : The compound's antibacterial properties have also been evaluated. Triazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain related compounds have shown MIC values ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity : The potential anticancer effects of triazole derivatives are noteworthy. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer). One study reported that a related triazole derivative exhibited enhanced cytotoxicity against MCF-7 cells compared to standard chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds often correlates with specific structural features:

  • Triazole Ring : Essential for antifungal and antibacterial activity.
  • Substituents on the Azetidine Ring : Influence potency; electron-donating groups enhance activity.
  • Xanthene Carbonyl Group : May contribute to the overall stability and bioactivity of the compound.

Case Study 1: Antifungal Efficacy

A study evaluated a series of triazole derivatives including the target compound against Candida species. The results indicated that modifications in the substituents led to variations in antifungal potency, with some derivatives achieving MIC values significantly lower than those of established antifungals .

Case Study 2: Anticancer Activity

In vitro assays were conducted using human cancer cell lines to assess the cytotoxic effects of the compound. Results showed that certain structural modifications resulted in increased apoptosis in cancer cells, suggesting the potential for development into therapeutic agents for cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole, and how can reaction efficiency be quantified?

  • Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition, leveraging azide-alkyne coupling. For example, demonstrates high-yield synthesis using 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole and a propargyl-substituted precursor under reflux in toluene . Efficiency can be quantified using reaction kinetics (e.g., TLC monitoring) and yield optimization via solvent selection (polar aprotic solvents may enhance regioselectivity). Purification via silica-gel column chromatography with ethyl acetate/hexane gradients is recommended .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer : Multidimensional NMR (¹H, ¹³C, ¹⁵N) and 2D ¹H-¹⁵N HMBC are critical for confirming regiochemistry and hydrogen-bonding interactions in the triazole and xanthene moieties . Elemental analysis and high-resolution mass spectrometry (HRMS) validate molecular composition. Purity assessment requires HPLC with UV detection (λ ~254 nm) and differential scanning calorimetry (DSC) to detect polymorphic impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions (e.g., DFT calculations) and experimental data (e.g., NMR chemical shifts) for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. To address this:

Perform solvent-phase DFT simulations (e.g., using COSMO-RS) to model solvent interactions .

Compare experimental ¹H-¹⁵N HMBC correlations with computed NMR chemical shifts (software: Gaussian or ORCA) .

Use X-ray crystallography to validate solid-state conformations, which can differ from solution-phase structures .

Q. What experimental designs are suitable for assessing the compound’s stability under varying pH, temperature, and light conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose the compound to acidic (pH 2), neutral (pH 7), and basic (pH 12) buffers at 40–60°C for 14 days. Monitor degradation via HPLC and LC-MS to identify byproducts .
  • Photostability : Use a xenon arc lamp (ICH Q1B guidelines) to simulate UV/visible light exposure. Track changes using UV-Vis spectroscopy and NMR .
  • Data Interpretation : Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard conditions .

Q. How can computational methods (e.g., molecular docking) guide the study of this compound’s interactions with biological targets?

  • Methodological Answer :

Target Selection : Prioritize enzymes with triazole-binding pockets (e.g., cytochrome P450) based on structural homology .

Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s azetidine-triazole core and active sites. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

Experimental Correlation : Compare docking scores with in vitro enzymatic inhibition assays (IC₅₀ measurements) to refine computational models .

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